molecular formula C14H18N4 B6893543 1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine

1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B6893543
M. Wt: 242.32 g/mol
InChI Key: ULNSCMSUAOOWNH-UHFFFAOYSA-N
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Description

1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole ring, piperidine ring, and benzyl group makes it a versatile compound with multiple applications in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-4-(1H-1,2,4-triazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-2-4-12(5-3-1)10-18-8-6-13(7-9-18)14-15-11-16-17-14/h1-5,11,13H,6-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSCMSUAOOWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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